D,L-THREO-1-PHENYL-2-HEXADECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL
D,L-THREO-1-PHENYL-2-HEXADECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL
(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have R configuration. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is an enantiomer of a (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.
Brand Name:
Vulcanchem
CAS No.:
149022-18-4
VCID:
VC0117640
InChI:
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Molecular Formula:
C29H51ClN2O3
Molecular Weight:
474.7 g/mol
D,L-THREO-1-PHENYL-2-HEXADECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL
CAS No.: 149022-18-4
Main Products
VCID: VC0117640
Molecular Formula: C29H51ClN2O3
Molecular Weight: 474.7 g/mol
CAS No. | 149022-18-4 |
---|---|
Product Name | D,L-THREO-1-PHENYL-2-HEXADECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL |
Molecular Formula | C29H51ClN2O3 |
Molecular Weight | 474.7 g/mol |
IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |
Standard InChI | InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 |
Standard InChIKey | OFBANDBMHLEMFA-XRKRLSELSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Description | (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have R configuration. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is an enantiomer of a (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol. |
Reference | 1. B. Maurer et al. “Synergistic Cytotoxicity in Solid Tumor Cell Lines Between N-(4-Hydroxyphenyl)retinamide and Modulators of Ceramide Metabolism”Journal of the National Cancer Institute, Vol. 92(23) pp. 1897-1909, 20002. A. Puri et al. “Human Erythrocyte Glycolipids Promote HIV-1 Envelope Glycoprotein-Mediated Fusion of CD4+Cells” Biochemical and BiophysicalResearch Communications, Vol. 242 pp. 219-225, 19983. A. Couto et al. “Glycosphingolipids in Plasmodium falciparum: Presence of an active glucosylceramide synthase” European Journal of Biochemistry,Vol. 271 pp. 2204-2214, 20044. D. Sillance et al. “Glucosylceramide modulates membrane traffic along the endocytic pathway” Journal of Lipid Research, Vol. 43 pp. 1837-1845, 2002 |
PubChem Compound | 3008318 |
Last Modified | Nov 11 2021 |
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